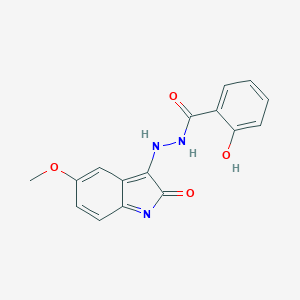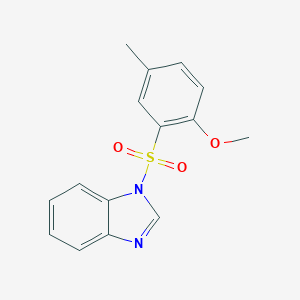
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has shown potential as a pharmacological agent. This compound is commonly referred to as TMB-6 and has been the subject of several scientific studies due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of TMB-6 is not yet fully understood. However, it is believed that TMB-6 exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play key roles in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
TMB-6 has been shown to exhibit several biochemical and physiological effects. One study found that TMB-6 inhibited the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the development of inflammation. Another study found that TMB-6 inhibited the activity of MMPs, enzymes that play a key role in the breakdown of extracellular matrix proteins, which are involved in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB-6 has several advantages as a pharmacological agent for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent pharmacological effects in several in vitro and in vivo studies. However, there are also some limitations to using TMB-6 in lab experiments. For example, its mechanism of action is not yet fully understood, and its pharmacokinetic properties have not been fully characterized.
Direcciones Futuras
There are several future directions for research on TMB-6. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential therapeutic applications. Another area of research could focus on optimizing its pharmacokinetic properties, which could improve its efficacy as a pharmacological agent. Additionally, future studies could investigate the potential of TMB-6 as a therapeutic agent in other disease models, such as neurodegenerative diseases or cardiovascular diseases.
Métodos De Síntesis
The synthesis of TMB-6 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with thiophen-2-ylmethanamine in the presence of a suitable base. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TMB-6 has been the subject of several scientific studies due to its potential as a pharmacological agent. One study found that TMB-6 exhibited potent inhibitory effects on the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that TMB-6 displayed potent anti-inflammatory effects in a mouse model of acute lung injury.
Propiedades
Fórmula molecular |
C13H13NO4S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C13H13NO4S2/c15-20(16,14-9-10-2-1-7-19-10)11-3-4-12-13(8-11)18-6-5-17-12/h1-4,7-8,14H,5-6,9H2 |
Clave InChI |
FUGMGZXRJUYAFP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CS3 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)




![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)